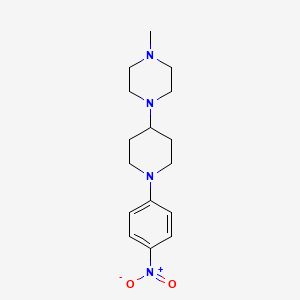

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine

描述

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine (CAS: 53617-36-0) is a piperazine-piperidine hybrid compound featuring a methyl group at the 1-position of the piperazine ring and a 4-nitrophenyl-substituted piperidine moiety at the 4-position. Its molecular formula is C₁₆H₂₃N₅O₂, with a molecular weight of 305.4 g/mol . The compound is synthesized via nucleophilic aromatic substitution between 1-fluoro-4-nitrobenzene and 1-methyl-4-(piperidin-4-yl)piperazine, yielding 14% under optimized conditions . Key spectral data includes ¹H-NMR signals at δ 2.29 (s, 3H, CH₃) and 8.06–8.15 (m, 2H, aromatic protons), with ESI-MS confirming the molecular ion peak at m/z 305 [M+H]⁺ .

This compound has been investigated as an intermediate in kinase inhibitor development (e.g., ASP3026, an ALK inhibitor) due to its rigid bicyclic structure, which may enhance receptor binding specificity . Its nitro group and piperazine-piperidine scaffold contribute to both electronic and steric properties, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry.

属性

IUPAC Name |

1-methyl-4-[1-(4-nitrophenyl)piperidin-4-yl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c1-17-10-12-19(13-11-17)15-6-8-18(9-7-15)14-2-4-16(5-3-14)20(21)22/h2-5,15H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYROZZRYCYKMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728628 | |

| Record name | 1-Methyl-4-[1-(4-nitrophenyl)piperidin-4-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959795-69-8 | |

| Record name | 1-Methyl-4-[1-(4-nitrophenyl)piperidin-4-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine typically involves the reaction of 1-methylpiperazine with 4-nitrobenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

化学反应分析

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine has several scientific research applications:

Chemistry: It is used as a reagent and building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

作用机制

The mechanism of action of 1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine involves its interaction with specific molecular targets. For example, it has been found to bind to DNA via intercalation, which can disrupt the normal function of the DNA and lead to cell death . Additionally, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal catalytic activity.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 1-methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine with structurally related piperazine and piperidine derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Comparisons

Synthetic Complexity and Yield

- The target compound exhibits lower synthetic yield (14%) compared to simpler analogs like 3b (83.6%) . This is attributed to its bicyclic structure, which introduces steric hindrance during nucleophilic substitution .

- In contrast, 1-methyl-4-(4-nitrophenyl)piperazine (15) is synthesized via straightforward alkylation but lacks the piperidine bridge, reducing its utility in kinase inhibitor design .

Acylated derivatives (e.g., BIQYIM) exhibit altered conformational behavior due to steric bulk, reducing their suitability for CNS targets requiring blood-brain barrier penetration .

Biological Activity

- The dopamine D2 receptor affinity of 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (Ki < 10 nM) highlights the importance of methoxy and nitrobenzyl groups in neuroreceptor targeting, a feature absent in the target compound .

- The target compound’s 4-nitrophenyl group may enhance electron-withdrawing effects, stabilizing interactions with kinase ATP-binding domains .

Physicochemical Properties LogP values: The target compound’s logP (~1.5, estimated) is higher than 1-methyl-4-(4-nitrophenyl)piperazine (logP ~1.3), suggesting improved lipid solubility due to the piperidine bridge .

生物活性

1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine, commonly referred to as MNPP, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a piperidine ring and a nitrophenyl substituent, contributing to its pharmacological properties.

- Chemical Formula : C₁₆H₂₄N₄O₂

- Molecular Weight : 304.38 g/mol

- CAS Number : 959795-69-8

Biological Activity

The biological activity of MNPP has been explored in various studies, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.

1. Neurotransmitter Receptor Interaction

MNPP has been investigated for its affinity towards several neurotransmitter receptors, particularly those involved in the central nervous system (CNS). It has shown notable activity as a serotonin receptor modulator:

- 5-HT Receptors : MNPP exhibits selective binding to serotonin receptors, particularly the 5-HT2A and 5-HT6 subtypes. Activation of these receptors can influence mood regulation and cognitive functions, making MNPP a candidate for further research in treating mood disorders and cognitive dysfunctions .

2. Antidepressant Effects

In preclinical studies, MNPP demonstrated antidepressant-like effects in animal models. The compound was shown to reduce immobility time in the forced swim test (FST), a common assay for evaluating antidepressant activity. This suggests that MNPP may enhance serotonergic and noradrenergic neurotransmission .

Case Studies and Research Findings

Several studies have documented the effects of MNPP on biological systems:

Study 1: Antidepressant Activity

A study conducted on rodents evaluated the impact of MNPP on depressive behavior. The results indicated that MNPP administration led to a significant decrease in depressive-like symptoms compared to control groups. The study highlighted the compound's potential as a novel antidepressant agent .

Study 2: Neuroprotective Properties

Research has also focused on the neuroprotective properties of MNPP against oxidative stress-induced neuronal damage. In vitro assays demonstrated that MNPP could reduce cell death in neuronal cultures exposed to oxidative stressors, suggesting its potential use in neurodegenerative diseases .

Data Table: Biological Activity Overview

常见问题

Q. What are the key considerations for synthesizing 1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine with high purity?

- Methodological Answer: Synthesis requires multi-step organic reactions, often involving nucleophilic substitution or coupling reactions. Critical parameters include:

- Solvent selection: Polar aprotic solvents (e.g., DCM, ethanol) enhance reaction rates and stability of intermediates .

- Catalysts: Bases like triethylamine or DIPEA are used to deprotonate intermediates and facilitate bond formation .

- Purification: Column chromatography (silica gel) or recrystallization ensures high purity (>95%) .

- Temperature control: Reactions are typically conducted at 0–25°C to avoid side products .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer: Structural confirmation involves:

- NMR spectroscopy: H and C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.0 ppm) .

- Mass spectrometry: High-resolution MS confirms molecular weight (e.g., m/z 365.3 for CHFNO) .

- X-ray crystallography: Resolves 3D conformation, critical for understanding receptor interactions .

Q. What analytical techniques are used to assess purity and stability?

- Methodological Answer:

- HPLC/UV-Vis: Quantifies impurities (<5%) using C18 columns and acetonitrile/water gradients .

- Thermogravimetric analysis (TGA): Evaluates thermal stability (decomposition >200°C) .

- Accelerated stability studies: Samples stored at 40°C/75% RH for 4 weeks assess degradation under stress .

Advanced Research Questions

Q. How do substituent modifications on the piperazine ring affect biological activity?

- Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Methyl substituents: 4-Methylpiperazine derivatives show higher receptor affinity (e.g., IC < 0.015 μM for PLpro inhibitors) than 2- or 3-methyl analogs .

- Electron-withdrawing groups (EWGs): Nitro or trifluoromethyl groups enhance antimicrobial activity (MIC 2–8 μg/mL against S. aureus) .

- Fluorophenyl moieties: Improve lipophilicity and membrane permeability, boosting antitumor activity (e.g., 50% inhibition of HeLa cells at 10 μM) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer: Discrepancies arise from:

Q. How can in silico modeling guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer: Computational approaches include:

- Molecular docking: Predict binding to targets (e.g., DPP-IV or serotonin receptors) using AutoDock Vina .

- ADMET prediction: SwissADME estimates bioavailability (%F >30) and blood-brain barrier penetration (e.g., logP 2.5–3.5) .

- Retrosynthesis tools: AI-driven platforms (e.g., Pistachio) propose one-step routes for novel analogs .

Q. What in vivo models are suitable for evaluating neuroprotective or antidiabetic effects?

- Methodological Answer:

- Neuroprotection: Transgenic Alzheimer’s mice (e.g., APP/PS1) assess cognitive improvement via Morris water maze .

- Antidiabetic activity: Streptozotocin-induced diabetic rats monitor glucose tolerance (e.g., 100 μmol/kg dose reduces blood glucose by 40%) .

- Toxicity screening: Zebrafish embryos evaluate developmental toxicity (LC > 100 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。